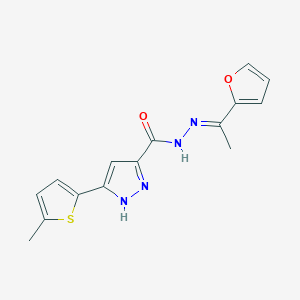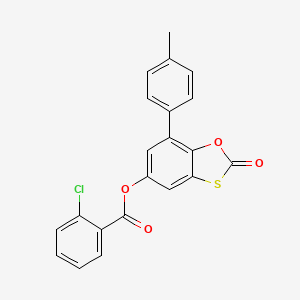![molecular formula C30H24N2O6S B11644464 (3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11644464.png)
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (3-{(Z)-[6-(etoxicarbonil)-3-oxo-5,7-difenil-5H-[1,3]tiazolo[3,2-a]pirimidin-2(3H)-ilideno]metil}fenoxi)acético: es un compuesto orgánico complejo con la siguiente fórmula química:
C29H27N3O9S
. Pertenece a la clase de tiazolo[3,2-a]pirimidinas, que exhiben intrigantes actividades biológicas.Métodos De Preparación
Rutas de Síntesis: La ruta de síntesis de este compuesto implica varios pasos. Aunque no tengo datos específicos para este compuesto exacto, puedo proporcionar un esquema general:
Formación del Anillo de Tiazol: Comienza con un precursor de tiazol (por ejemplo, 2-aminotiazol) y reacciónelo con un aldehído o cetona adecuado para formar el anillo de tiazol.
Formación del Anillo de Pirimidina: Introduce la parte de pirimidina reaccionando el intermedio de tiazol con un precursor de pirimidina.
Funcionalización: Introduce el grupo etoxicarbonilo y los sustituyentes difenilo.
Pasos Finales: Los pasos finales implican la acetilación del grupo hidroxilo fenólico para producir el compuesto deseado.
Producción Industrial: Los métodos de producción a escala industrial pueden implicar modificaciones de la ruta de síntesis anterior, optimización del rendimiento y procesos de purificación.
Análisis De Reacciones Químicas
Este compuesto probablemente experimenta varias reacciones:
Oxidación: Oxidación de la parte de tiazol o del grupo fenólico.
Reducción: Reducción de los grupos carbonilo.
Sustitución: Reacciones de sustitución en los anillos fenilo. Los reactivos y condiciones comunes dependen del tipo específico de reacción.
Aplicaciones Científicas De Investigación
Ácido (3-{(Z)-[6-(etoxicarbonil)-3-oxo-5,7-difenil-5H-[1,3]tiazolo[3,2-a]pirimidin-2(3H)-ilideno]metil}fenoxi)acético:
Medicina: Investigar sus propiedades antitumorales, antibacterianas y antiinflamatorias .
Química: Explorar su reactividad y uso como bloque de construcción en síntesis orgánica.
Industria: Evaluar su papel en la ciencia de los materiales o el desarrollo de fármacos.
Mecanismo De Acción
El compuesto probablemente interactúa con objetivos moleculares o vías específicas, lo que lleva a sus efectos observados. Se necesitan estudios detallados para dilucidar su mecanismo.
Comparación Con Compuestos Similares
Aunque no tengo una lista directa de compuestos similares, podemos compararlo con tiazolo[3,2-a]pirimidinas relacionadas. Su singularidad radica en la combinación del grupo etoxicarbonilo, los sustituyentes difenilo y la parte de ácido fenoxiacético.
Recuerda que esta información se basa en conocimientos generales, y las publicaciones de investigación o patentes específicas pueden proporcionar información más detallada
Propiedades
Fórmula molecular |
C30H24N2O6S |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-[3-[(Z)-(6-ethoxycarbonyl-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C30H24N2O6S/c1-2-37-29(36)25-26(20-11-5-3-6-12-20)31-30-32(27(25)21-13-7-4-8-14-21)28(35)23(39-30)17-19-10-9-15-22(16-19)38-18-24(33)34/h3-17,27H,2,18H2,1H3,(H,33,34)/b23-17- |
Clave InChI |
SOPNUILPUGLVST-QJOMJCCJSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S2)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)

![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)

![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)

![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644439.png)
![4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11644445.png)


![3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11644455.png)
![2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11644460.png)
